molecular formula C11H13BrO3 B14418634 1-Bromopropan-2-yl 4-methoxybenzoate CAS No. 80638-97-7

1-Bromopropan-2-yl 4-methoxybenzoate

Cat. No.: B14418634
CAS No.: 80638-97-7
M. Wt: 273.12 g/mol
InChI Key: PVAIEZBXAQZTCW-UHFFFAOYSA-N
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Description

1-Bromopropan-2-yl 4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to the propan-2-yl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-yl 4-methoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-methoxybenzoic acid with 1-bromopropan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopropan-2-yl 4-methoxybenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methoxybenzoic acid derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: 4-methoxybenzoic acid derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromopropan-2-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromopropan-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid, which may exert biological effects through its interaction with cellular receptors and enzymes.

Comparison with Similar Compounds

    1-Bromopropane: A simple brominated hydrocarbon used as a solvent and intermediate in organic synthesis.

    4-Methoxybenzoic Acid: A benzoic acid derivative with applications in the synthesis of pharmaceuticals and agrochemicals.

    1-Bromopropan-2-ol: An alcohol derivative used as an intermediate in the synthesis of various organic compounds.

Uniqueness: 1-Bromopropan-2-yl 4-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

80638-97-7

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

1-bromopropan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-8(7-12)15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

PVAIEZBXAQZTCW-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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